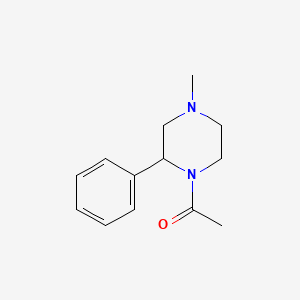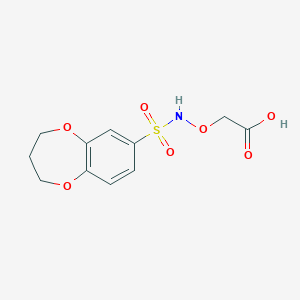
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid, also known as Bz-423, is a small molecule compound that has shown potential therapeutic effects in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Wirkmechanismus
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid selectively targets and inhibits the function of pro-inflammatory cells such as Th1 and Th17 cells while sparing the anti-inflammatory cells such as Treg cells. It does so by binding to the mitochondrial voltage-dependent anion channel (VDAC) and inducing the release of mitochondrial reactive oxygen species (ROS) in the pro-inflammatory cells. This leads to the activation of caspases and the subsequent apoptosis of the pro-inflammatory cells.
Biochemical and Physiological Effects
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid has been found to have various biochemical and physiological effects such as reducing the production of pro-inflammatory cytokines, inhibiting the proliferation of pro-inflammatory cells, and promoting the proliferation of anti-inflammatory cells. It has also been found to have neuroprotective effects in multiple sclerosis models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid is its selectivity for pro-inflammatory cells, which reduces the risk of off-target effects. However, one of the limitations is its relatively low potency, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
In scientific research for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid include studying its potential therapeutic effects in other diseases such as cancer and inflammatory bowel disease. It is also important to further understand its mechanism of action and optimize its potency for clinical use. Additionally, the development of more selective VDAC inhibitors may provide new opportunities for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid involves the reaction of 7-amino-3,4-dihydro-2H-1,5-benzodioxepine with 2-chloroethanesulfonyl chloride in the presence of a base. The resulting compound is then treated with sodium hydroxide to obtain 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid has been studied for its potential therapeutic effects in various diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. It has been found to modulate the immune system by selectively targeting and inhibiting the function of pro-inflammatory cells while sparing the anti-inflammatory cells.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7S/c13-11(14)7-19-12-20(15,16)8-2-3-9-10(6-8)18-5-1-4-17-9/h2-3,6,12H,1,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVRWYJXKKYFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NOCC(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

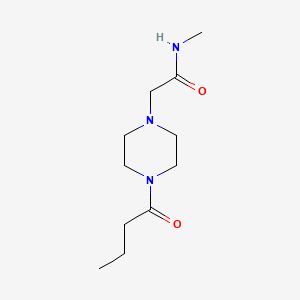

![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
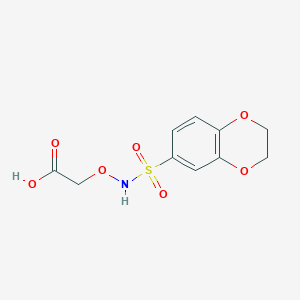
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)
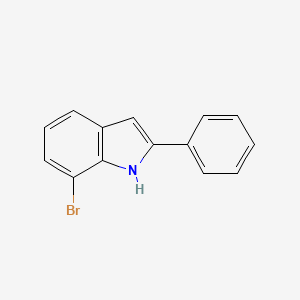
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
